![molecular formula C45H72O16 B14787831 [5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)
[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoastragaloside I is a cycloartane glycoside isolated from Radix Astragali, a traditional Chinese medicine widely used in clinical settings. This compound is known for its beneficial effects on health, including its ability to alleviate hyperglycemia, glucose intolerance, and insulin resistance . It has also been found to protect the integrity of the blood-brain barrier under inflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isoastragaloside I is typically extracted from the roots of Astragalus membranaceus. The extraction process involves sonication extraction and ammonia hydrolyzation, which significantly reduces the preparation time . The compound can also be isolated using macroporous resin and analyzed using high-performance liquid chromatography (HPLC) with evaporative light scattering detection .
Industrial Production Methods: In industrial settings, the production of Isoastragaloside I involves the cultivation of Astragalus membranaceus, followed by harvesting, drying, and extraction of the roots. The extracted compound is then purified and analyzed to ensure its quality and potency .
Analyse Des Réactions Chimiques
Types of Reactions: Isoastragaloside I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include nitric oxide, tumor necrosis factor-alpha, and interleukin-1 beta. The conditions for these reactions typically involve specific concentrations and temperatures to ensure optimal results .
Major Products Formed: The major products formed from these reactions include derivatives of Isoastragaloside I with enhanced anti-inflammatory and antioxidant properties .
Applications De Recherche Scientifique
Isoastragaloside I has a wide range of scientific research applications:
Mécanisme D'action
Isoastragaloside I exerts its effects by inhibiting the activation of nuclear factor-kappa B and reducing the production of pro-inflammatory cytokines such as nitric oxide, tumor necrosis factor-alpha, and interleukin-1 beta . It also activates the nuclear factor erythroid 2-related factor 2 signaling pathway, which enhances the expression of antioxidant defense enzymes like heme oxygenase 1 and NAD(P)H:quinone oxidoreductase 1 .
Comparaison Avec Des Composés Similaires
Isoastragaloside I is unique among cycloartane glycosides due to its potent anti-inflammatory and antioxidant properties. Similar compounds include:
Astragaloside I: Known for its cardioprotective and hepatoprotective effects.
Astragaloside II: Exhibits anti-inflammatory and anti-diabetic properties.
Astragaloside IV: Has a broad range of pharmacological properties, including anti-apoptotic and anti-hypertensive effects.
Isoastragaloside II: Similar to Isoastragaloside I, it has been shown to increase adiponectin secretion and improve glucose metabolism.
Isoastragaloside I stands out due to its specific ability to protect the blood-brain barrier and its potential therapeutic applications in neuroinflammatory diseases .
Propriétés
Formule moléculaire |
C45H72O16 |
|---|---|
Poids moléculaire |
869.0 g/mol |
Nom IUPAC |
[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C45H72O16/c1-21(47)56-26-19-55-38(34(31(26)51)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-37-33(53)32(52)30(50)25(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,41-,42+,43-,44+,45-/m1/s1 |
Clé InChI |
HVPKALQHGQMJER-MBNVTVOVSA-N |
SMILES isomérique |
CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CC[C@]34C[C@]35CC[C@@]6(C(C(C[C@]6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)[C@]8(CCC(O8)C(C)(C)O)C)C |
SMILES canonique |
CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14787748.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14787756.png)
![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)

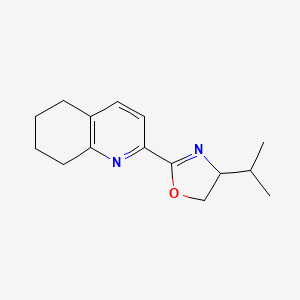

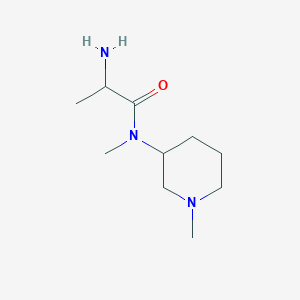
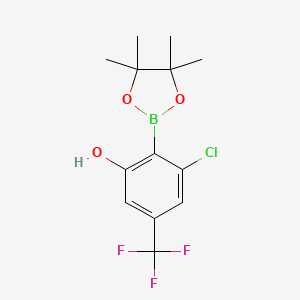
![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)
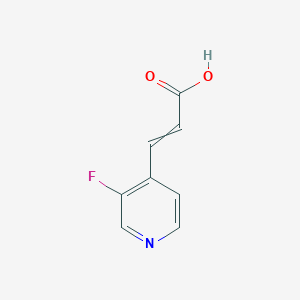
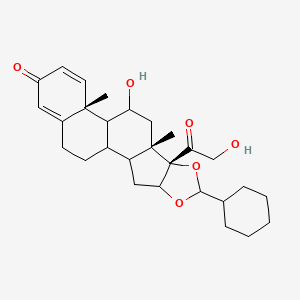
![2-[[2-[[2-[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid](/img/structure/B14787821.png)
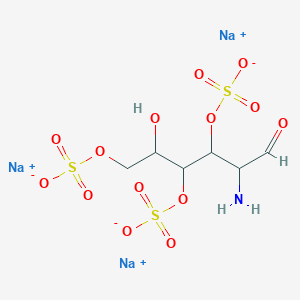
![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-3aH-pyrrolo[2,3-b]pyridine;trihydrochloride](/img/structure/B14787838.png)
